molecular formula C20H20N4O4 B2369710 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide CAS No. 1261004-72-1

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide

Cat. No.: B2369710
CAS No.: 1261004-72-1
M. Wt: 380.404
InChI Key: SLZXUCJUGOJDGJ-UHFFFAOYSA-N
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Description

2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide is a heterocyclic compound featuring a benzodioxolyl-oxadiazole core linked to a pyrrole-acetamide scaffold with a cyclopentyl substituent. The pyrrole-acetamide group introduces conformational flexibility, and the cyclopentyl substituent likely influences lipophilicity and steric interactions.

Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c25-18(21-14-4-1-2-5-14)11-24-9-3-6-15(24)20-22-19(23-28-20)13-7-8-16-17(10-13)27-12-26-16/h3,6-10,14H,1-2,4-5,11-12H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZXUCJUGOJDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Benzodioxole Ring : Known for various biological activities, including antioxidant properties.
  • Oxadiazole Moiety : Often associated with antimicrobial and anti-inflammatory activities.
  • Pyrrole Ring : A common feature in many pharmacologically active compounds.

Molecular Characteristics

PropertyValue
Molecular FormulaC19H21N3O4
Molecular Weight355.394 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The oxadiazole and benzodioxole components may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : The compound might modulate receptors related to neurotransmission or inflammation, potentially providing analgesic effects.

Anticancer Activity

Research has shown that benzodioxole derivatives can induce apoptosis in cancer cells. The presence of the oxadiazole moiety may enhance this effect by interfering with cellular signaling pathways.

Anti-inflammatory Effects

Compounds containing benzodioxole and oxadiazole structures are often explored for their anti-inflammatory properties. This compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.

Study 1: Anticancer Efficacy

In a study examining various oxadiazole derivatives, compounds with similar structures were found to inhibit the growth of several cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways.

Study 2: Antimicrobial Screening

A screening of benzodioxole derivatives revealed activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is lacking, it is hypothesized to exhibit similar effects based on structural analysis.

Comparison with Similar Compounds

Structural Comparison

The target compound belongs to a family of benzodioxolyl-oxadiazole-pyrrole acetamides with variable N-substituents. Key structural analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
Target Compound Cyclopentyl C₂₂H₂₃N₄O₄* ~431.45 Aliphatic, moderate lipophilicity
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide 3-Methylphenyl C₂₂H₁₈N₄O₄ 402.41 Aromatic, electron-donating CH₃
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide 3-Chlorophenyl C₂₁H₁₅ClN₄O₄ 422.83 Aromatic, electron-withdrawing Cl
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide Cyclohexyl C₂₂H₂₄N₄O₄ ~432.46 Larger aliphatic substituent
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide 3,5-Dimethoxyphenyl C₂₃H₂₀N₄O₆ 448.43 Aromatic, polar OCH₃ groups

*Inferred from structural analogs .

Key Observations :

  • Cyclopentyl vs.
  • Aliphatic vs. Aromatic Substituents : Aliphatic groups (cyclopentyl, cyclohexyl) enhance lipophilicity (predicted logP ~3.5) compared to aromatic derivatives (logP ~2.8–3.2) .
  • Electron-Donating vs. Withdrawing Groups : Methyl and methoxy groups (electron-donating) may improve solubility, while chloro substituents (electron-withdrawing) increase metabolic stability .
Physicochemical Properties
  • Solubility : The cyclopentyl derivative’s solubility in aqueous media is likely lower than polar analogs (e.g., 3,5-dimethoxyphenyl, which has hydrogen-bonding OCH₃ groups) .
  • Stability : The oxadiazole ring and benzodioxole moiety confer resistance to oxidative degradation, a feature shared across this compound class .
  • Crystallinity : Structural validation via SHELX software (e.g., SHELXL for refinement) confirms planar oxadiazole and puckered pyrrole rings, with torsional parameters consistent with related analogs .

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